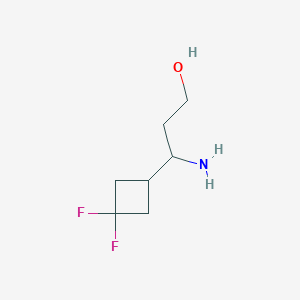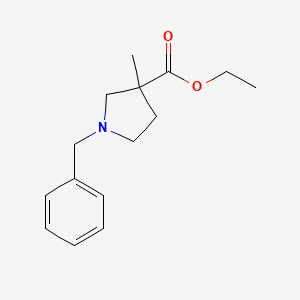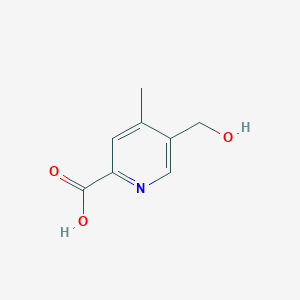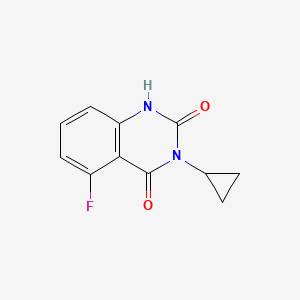![molecular formula C7H9NO B2569776 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile CAS No. 1799542-61-2](/img/structure/B2569776.png)
1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile is an organic compound with the molecular formula C7H9NO. It features a cyclopropane ring attached to a carbonitrile group and an oxirane (epoxide) ring. This compound is of interest due to its unique structure, which combines the reactivity of both the cyclopropane and oxirane rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile can be synthesized through the Darzens reaction, which involves the condensation of a carbonyl compound with a haloacetonitrile in the presence of a base. This reaction forms the oxirane ring and introduces the nitrile group simultaneously .
Industrial Production Methods
The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide and a suitable solvent like ethanol or methanol .
Chemical Reactions Analysis
Types of Reactions
1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Ring-opening reactions: The oxirane ring can be opened by nucleophiles such as water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Substitution reactions: The nitrile group can participate in nucleophilic substitution reactions, forming amides, carboxylic acids, and other derivatives.
Oxidation and reduction reactions: The compound can be oxidized to form carbonyl compounds or reduced to form amines.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Diols: Formed from the ring-opening of the oxirane ring with water
Ethers: Formed from the ring-opening of the oxirane ring with alcohols
Amino alcohols: Formed from the ring-opening of the oxirane ring with amines
Amides and carboxylic acids: Formed from the substitution reactions of the nitrile group
Scientific Research Applications
1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile involves the reactivity of its oxirane and nitrile groups. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. The nitrile group can participate in nucleophilic substitution reactions, forming amides and carboxylic acids. These reactions enable the compound to interact with biological targets and pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile can be compared to other similar compounds, such as:
1-[(Oxiran-2-yl)methyl]cyclobutane-1-carbonitrile: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.
1-[(Oxiran-2-yl)methyl]cyclopentane-1-carbonitrile: Similar structure but with a cyclopentane ring instead of a cyclopropane ring.
Oxiranecarbonitriles: A broader class of compounds containing both oxirane and nitrile groups.
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-7(1-2-7)3-6-4-9-6/h6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEBRHPDALUUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2CO2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2569694.png)

![5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2569702.png)
methanone](/img/structure/B2569703.png)

![3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide](/img/structure/B2569706.png)
![N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide](/img/structure/B2569707.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569708.png)

![1-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol](/img/structure/B2569711.png)

![4-((2-hydroxyethyl)amino)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2569715.png)

